molecular formula C7H13Br B2430258 1-(Bromomethyl)-3-methylcyclopentane CAS No. 23034-27-7

1-(Bromomethyl)-3-methylcyclopentane

Cat. No.: B2430258
CAS No.: 23034-27-7
M. Wt: 177.085
InChI Key: JCORFEUVKWJDFB-UHFFFAOYSA-N
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Description

Contextualization within Monocyclic Halogenated Hydrocarbons Research

1-(Bromomethyl)-3-methylcyclopentane belongs to the broad class of halogenated hydrocarbons, which are organic compounds containing at least one carbon-halogen bond. nc.gov This class is further specified to monocyclic halogenated hydrocarbons, meaning the core structure is a single carbon ring. Research into these compounds is extensive due to their unique chemical reactivity and diverse applications. researchgate.netmdpi.com

The presence of a halogen atom, in this case, bromine, introduces a significant alteration to the hydrocarbon's properties. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes halogenated cycloalkanes, such as brominated cyclopentanes, valuable intermediates in chemical synthesis. guidechem.com The bromine atom serves as an effective leaving group in substitution and elimination reactions, providing a gateway to further functionalization of the cyclopentane (B165970) ring. brainly.compdx.edu

The field of halogenated hydrocarbons encompasses a wide range of substances, from industrial solvents and refrigerants to fire retardants and pharmaceutical building blocks. nc.govtaylorandfrancis.com Monocyclic variants are particularly important in synthetic organic chemistry, where the cyclic scaffold is a common motif in complex target molecules. researchgate.net Research often focuses on developing new synthetic methodologies for their preparation and exploring their reaction pathways to create more complex molecular architectures.

Significance of Bromomethyl Cyclopentanes as Precursors in Organic Synthesis

Bromomethyl-substituted cycloalkanes, including bromomethyl cyclopentanes, are recognized as versatile building blocks in organic synthesis. guidechem.com Their primary significance lies in their ability to act as alkylating agents, introducing a cyclopentylmethyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion. guidechem.combrainly.com

The utility of these compounds is broad, serving as starting materials for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. guidechem.com For instance, the related compound (bromomethyl)cyclopentane (B151954) is explicitly noted for its role as a reactive intermediate that provides a versatile platform for introducing bromine or the entire cyclopentylmethyl group into different molecular structures. guidechem.com This reactivity is directly applicable to this compound, where the bromomethyl group is the primary site of reaction.

The synthesis of such precursors often involves the bromination of the corresponding alcohol. For example, methods for producing (bromomethyl)cyclopropane (B137280) and (bromomethyl)cyclobutane (B93029) involve reacting the parent alcohol (cyclopropylmethanol or cyclobutylmethanol) with a bromine source, often in the presence of reagents like triphenylphosphine (B44618) or triphenyl phosphite (B83602). chemicalbook.comgoogle.comchemicalbook.com These established synthetic routes provide a reliable means of accessing bromomethyl cycloalkanes for further use as synthetic precursors.

Overview of Prior Academic Research on Substituted Cyclopentane Derivatives Relevant to this compound

The cyclopentane ring is a prevalent structural motif found in numerous natural products and biologically active compounds, which drives significant academic research into its derivatives. researchgate.netgoogle.com The synthesis of polysubstituted cyclopentanes is a key area of focus, with chemists continuously developing novel and stereoselective methods to construct this five-membered ring with precise control over the arrangement of its substituents. organic-chemistry.org

Academic research has produced a variety of synthetic strategies, including:

Cycloaddition Reactions: Formal [3+2] cycloadditions are a powerful tool for constructing the cyclopentane core, allowing for the creation of multiple C-C bonds and stereogenic centers in a single step. organic-chemistry.org

Radical Reactions: Radical-mediated pathways offer alternative routes to functionalized cyclopentanes.

Carbofunctionalization: Rhodium-catalyzed oxygenative carbofunctionalization of alkynes has been shown to produce cyclic derivatives, including those based on a cyclopentane structure. organic-chemistry.org

The functional groups on the cyclopentane ring dictate its chemical behavior and potential applications. For example, cyclopentane derivatives bearing ester, carboxyl, or amino groups have been investigated as potential neuraminidase inhibitors for antiviral applications. google.com The preparation of multi-functionalized cyclopentanes, such as cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane, highlights the academic interest in creating highly substituted and stereochemically complex cyclopentane systems as precursors for advanced materials or complex molecules. nih.gov This body of research provides the fundamental knowledge base for understanding and utilizing simpler substituted cyclopentanes like this compound as building blocks for more elaborate structures.

Properties

IUPAC Name

1-(bromomethyl)-3-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCORFEUVKWJDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromomethyl 3 Methylcyclopentane

Direct Bromination Approaches to Substituted Cyclopentanes

Direct bromination of a substituted cyclopentane (B165970) offers a potentially straightforward route to 1-(bromomethyl)-3-methylcyclopentane. However, the success of this approach is highly dependent on controlling the regioselectivity of the halogenation reaction. Both radical and ionic mechanisms can be considered, each with its own set of directing effects and potential outcomes.

Radical Bromination Strategies and Regioselectivity Aspects

Free radical bromination is a well-established method for the halogenation of alkanes and cycloalkanes. The reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps. The regioselectivity of this reaction is governed by the stability of the resulting carbon radical intermediate. In general, the order of radical stability is tertiary > secondary > primary, leading to a high selectivity for the substitution of hydrogen atoms at more substituted carbon centers. wikipedia.orgpearson.comreddit.com

For a hypothetical precursor such as 1,3-dimethylcyclopentane, radical bromination would be expected to preferentially occur at the tertiary carbon atoms. This would lead to the formation of 1-bromo-1,3-dimethylcyclopentane as the major product, rather than the desired this compound which requires bromination of a primary methyl group.

To achieve the desired regioselectivity, a starting material with a pre-existing methyl group and another functional group that can be converted to a bromomethyl group in a regioselective manner would be more suitable. For instance, if a precursor like methyl 3-methylcyclopentaneacetate were subjected to radical bromination, the reaction would still likely favor substitution at the tertiary carbon of the cyclopentane ring.

Alternatively, allylic bromination of a precursor such as 3-methyl-1-methylenecyclopentane using N-bromosuccinimide (NBS) could be considered. This reaction proceeds via an allylic radical intermediate. However, this would result in bromination at the allylic position on the ring, not on the exocyclic methyl group. Subsequent anti-Markovnikov addition of HBr to the double bond, in the presence of peroxides, could then introduce the bromomethyl group. chegg.compearson.comlibretexts.org This two-step process highlights the challenges in achieving direct, selective bromination at a primary position in the presence of more reactive sites.

Table 1: Regioselectivity in Radical Bromination

Substrate TypeExpected Major ProductRationale
Alkyl-substituted CycloalkaneBromination at tertiary carbonFormation of the most stable tertiary radical intermediate. wikipedia.orgpearson.comreddit.com
Alkene with Exocyclic Double BondAllylic BrominationFormation of a resonance-stabilized allylic radical.
Alkene with Exocyclic Double Bond (in presence of HBr/peroxides)Anti-Markovnikov additionFormation of the more stable carbon radical during the addition of the bromine radical. chegg.compearson.comlibretexts.org

Ionic Bromination Pathways and Mechanistic Considerations

Ionic bromination pathways, such as electrophilic addition to a double bond, can also be employed to introduce a bromine atom into a cyclopentane derivative. For example, the reaction of 3-methylcyclopentene (B105217) with HBr proceeds via a carbocation intermediate. bartleby.com According to Markovnikov's rule, the bromine atom will add to the more substituted carbon atom of the double bond, leading to the formation of 1-bromo-2-methylcyclopentane (B2610695) and 1-bromo-3-methylcyclopentane. This approach would not directly yield the desired this compound.

To form a bromomethyl group via an ionic pathway, a precursor with an exocyclic double bond, such as 1-methyl-3-methylenecyclopentane, could be utilized. The electrophilic addition of HBr to this substrate would proceed through the formation of a tertiary carbocation, with the subsequent attack of the bromide ion leading to the desired 1-(bromomethyl)-1,3-dimethylcyclopentane. However, this is not the target molecule.

Another potential ionic route involves the ring-opening of a cyclopropane (B1198618) ring. For instance, a Simmons-Smith reaction on a suitable methylcyclopentene derivative could generate a bicyclic intermediate containing a cyclopropane ring. organic-chemistry.orgwikipedia.org Subsequent reaction with a source of electrophilic bromine could potentially lead to the ring-opened product with the desired substitution pattern, although the regioselectivity of such a ring-opening can be complex to predict.

Ring-Forming Reactions Leading to this compound Precursors

An alternative strategy to direct bromination is to construct the 3-methylcyclopentane ring with the necessary functional groups already in place or in a form that can be readily converted to the target structure. This approach often provides better control over both regiochemistry and stereochemistry.

Cyclization Reactions for Cyclopentane Ring Formation

Various cyclization reactions are known to form five-membered rings. pearson.com For the synthesis of a 1,3-disubstituted cyclopentane, intramolecular reactions of appropriately functionalized acyclic precursors are often employed. For example, the intramolecular cyclization of a 1,6-dihaloalkane or a related derivative with a malonic ester followed by decarboxylation is a classic approach.

More modern methods, such as ring-closing metathesis (RCM) of a suitable diene, offer a powerful tool for the formation of cyclopentene (B43876) rings. wikipedia.orgorganic-chemistry.org A precursor diene could be designed such that after RCM and subsequent reduction of the double bond, the desired 1,3-substitution pattern is achieved. For instance, a diene with a methyl group at the appropriate position and a terminal alkene that can be converted to a bromomethyl group post-cyclization would be a viable strategy.

Another approach involves the intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound. For example, the cyclization of 2-methylheptane-1,6-dial would lead to a 3-methylcyclopentanecarbaldehyde derivative, a direct precursor to (3-methylcyclopentyl)methanol (B2807012).

Stereoselective Cyclization Methodologies Towards Substituted Cyclopentanes

Controlling the stereochemistry of the 1,3-disubstituted cyclopentane ring is a significant aspect of its synthesis. The cis and trans isomers of this compound are diastereomers and may exhibit different physical and chemical properties.

Stereoselective synthesis can be achieved through various methods. For instance, the reduction of a 3-methylcyclopentanone (B121447) precursor with a hydride reducing agent can lead to a mixture of cis- and trans-3-methylcyclopentanol. The stereoselectivity of this reduction is influenced by the steric hindrance of the methyl group, often favoring the formation of the trans isomer where the hydride attacks from the less hindered face. pearson.com For example, the reduction of 3-methylcyclopentanone with LiAlH4 has been reported to yield a mixture of cis- and trans-3-methylcyclopentanol. pearson.com

Furthermore, stereoselective cyclization reactions can be employed. For example, enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block has been reported, highlighting the ability to control the stereochemistry during ring formation. nih.govnih.gov Such building blocks could be further elaborated to obtain the desired stereoisomer of this compound.

Functional Group Interconversion Routes to this compound

Perhaps the most common and versatile approach to synthesizing this compound involves the functional group interconversion of a readily available precursor. This strategy separates the construction of the carbon skeleton from the introduction of the bromine atom.

A key precursor for this route is (3-methylcyclopentyl)methanol. This alcohol can be prepared from 3-methylcyclopentanecarboxylic acid by reduction with a suitable reagent like lithium aluminum hydride (LiAlH₄). 3-Methylcyclopentanecarboxylic acid itself is a known compound. nih.govchemspider.com

Once (3-methylcyclopentyl)methanol is obtained, several methods are available for its conversion to the corresponding bromide. A widely used method is the reaction with phosphorus tribromide (PBr₃). This reaction generally proceeds with good yield and is a reliable method for converting primary alcohols to alkyl bromides.

Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄) or elemental bromine. The Appel reaction is known for its mild conditions and is often compatible with a wide range of functional groups.

A less common but viable route could be the Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of a carboxylic acid. chegg.comgoogle.com In this case, the silver salt of 3-methylcyclopentylacetic acid would be treated with bromine to yield this compound. This method, however, requires the preparation of the corresponding carboxylic acid with one additional carbon atom.

Table 2: Common Reagents for the Conversion of (3-methylcyclopentyl)methanol to this compound

ReagentReaction NameKey Features
Phosphorus tribromide (PBr₃)-Reliable for primary alcohols, proceeds with Sₙ2 mechanism.
Triphenylphosphine (PPh₃) / Carbon tetrabromide (CBr₄)Appel ReactionMild conditions, good for sensitive substrates.
Triphenylphosphine (PPh₃) / Bromine (Br₂)Appel ReactionAlternative bromine source for the Appel reaction.

Hydroxyl to Bromide Transformations

The conversion of the primary alcohol, (3-methylcyclopentyl)methanol, into the corresponding alkyl bromide is a fundamental and widely employed synthetic route. This transformation can be accomplished using several established brominating agents, each with its own mechanistic pathway and reaction conditions.

Phosphorus Tribromide (PBr₃): One of the most common reagents for converting primary and secondary alcohols to alkyl bromides is phosphorus tribromide. commonorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry if the alcohol's hydroxyl-bearing carbon is a chiral center. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated phosphite (B83602) ester intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen and leading to the formation of the alkyl bromide and a phosphorous acid byproduct. commonorganicchemistry.com

Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄). commonorganicchemistry.com Other bromine sources like N-Bromosuccinimide (NBS) can also be used in conjunction with PPh₃. commonorganicchemistry.com This reaction also follows an Sₙ2 pathway, leading to stereochemical inversion. The process involves the formation of a phosphonium (B103445) salt intermediate, which then activates the hydroxyl group for nucleophilic attack by the bromide ion. The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct drives the reaction forward.

Thionyl Bromide (SOBr₂): Thionyl bromide is another reagent used for this transformation. commonorganicchemistry.com It is significantly more reactive than its chloride counterpart, thionyl chloride (SOCl₂). commonorganicchemistry.com The reaction mechanism involves the formation of an intermediate alkyl chlorosulfite, which then decomposes to the alkyl bromide, sulfur dioxide, and a bromide ion.

Hydrogen Bromide and Sulfuric Acid: A traditional method involves treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid. chemguide.co.uklibretexts.org This mixture generates hydrogen bromide in situ, which then reacts with the alcohol. The alcohol is protonated by the strong acid, forming a good leaving group (water). The bromide ion then displaces the water molecule in an Sₙ2 reaction to form the bromoalkane. libretexts.org The product is typically distilled from the reaction mixture. chemguide.co.uklibretexts.org

For structurally similar compounds, such as (bromomethyl)cyclobutane (B93029) and (bromomethyl)cyclopropane (B137280), specific adaptations of these methods have been documented, providing insight into potential conditions for synthesizing this compound. For instance, the synthesis of (bromomethyl)cyclobutane from cyclobutylmethanol has been achieved with triphenylphosphite and bromine in dimethylformamide (DMF), yielding a high-purity product. chemicalbook.com

Table 1: Reaction Conditions for Hydroxyl to Bromide Transformation in Analogous Systems
Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
CyclobutylmethanolTriphenylphosphite, BromineDMF-12 to Room Temp78 chemicalbook.com
HydroxymethylcyclopropaneTriphenylphosphine, BromineDMF-10 to Room Temp77.5 chemicalbook.com

Other Halogen Exchange Reactions and Conversion Efficiencies

Halogen exchange reactions provide an alternative route to alkyl bromides, typically by substituting a different halogen atom (like chlorine or iodine) with bromine. organicmystery.com The most well-known halogen exchange is the Finkelstein reaction, which is commonly used to synthesize iodoalkanes from chloroalkanes or bromoalkanes by treatment with sodium iodide in acetone. organicmystery.commanac-inc.co.jp

While the classic Finkelstein reaction generates iodides, analogous "aromatic Finkelstein reactions" have been developed for aryl halides, often using copper or nickel catalysts to exchange one halogen for another. nih.gov For aliphatic systems like 1-(halomethyl)-3-methylcyclopentane, a reverse Finkelstein-type reaction would be required to convert a chloro- or iodomethyl derivative into the desired bromomethyl compound. This typically involves reacting the substrate with a bromide salt, such as sodium bromide or lithium bromide. The efficiency of these Sₙ2 reactions is highly dependent on the relative nucleophilicity of the halides and the nature of the leaving group. Since iodide is an excellent leaving group, the conversion of 1-(iodomethyl)-3-methylcyclopentane to the bromide derivative would be thermodynamically feasible.

The conversion efficiency is governed by equilibrium principles. To drive the reaction toward the desired bromide, Le Chatelier's principle can be applied, for instance, by using a large excess of the bromide salt or by choosing a solvent system where the starting halide salt is less soluble than the product halide salt.

Conversely, the Swarts reaction is used to prepare fluoroalkanes via halogen exchange from chloro- or bromoalkanes using inorganic fluoride (B91410) compounds. organicmystery.com While not directly applicable to synthesizing bromides, it illustrates the principle of halogen exchange.

Table 2: General Halogen Exchange Reactions and Principles
Reaction NameTypical TransformationKey ReagentsGeneral PrincipleReference
Finkelstein ReactionR-Cl/R-Br → R-INaI in AcetoneSₙ2 substitution, driven by precipitation of NaCl/NaBr. organicmystery.commanac-inc.co.jp
Swarts ReactionR-Cl/R-Br → R-FInorganic fluorides (AgF, Hg₂F₂)Sₙ2 substitution with a metal fluoride. organicmystery.com
Reverse Finkelstein (for Bromides)R-I/R-Cl → R-BrNaBr, LiBrEquilibrium-driven Sₙ2 substitution.

Novel and Emerging Synthetic Strategies for this compound Analogues

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. While traditional methods are effective, novel strategies are being explored for the synthesis of complex molecules and their analogues. For analogues of this compound, these emerging strategies could offer new pathways to diverse structures with potentially valuable properties.

One area of innovation involves catalytic methods. For instance, metal-catalyzed reactions, which are prevalent in aryl halide synthesis, are finding broader applications. semanticscholar.org A novel approach could involve the regioselective opening of a substituted methylenecyclopentane (B75326) epoxide with a bromine source, catalyzed by a Lewis or Brønsted acid, to generate a bromomethyl-hydroxycyclopentane analogue.

Another emerging area is the use of ionic liquids as both solvent and reagent. For example, pyridinium-based ionic liquids have been used for the conversion of alcohols to alkyl bromides, offering a solvent-free and potentially greener alternative to classical methods like the Appel reaction. researchgate.net This approach simplifies product recovery and minimizes the use of volatile organic compounds.

Photoredox catalysis offers a powerful tool for radical-based transformations under mild conditions. A potential strategy for synthesizing analogues could involve a radical-mediated hydrobromination of an exocyclic alkene on a 3-methylcyclopentane scaffold. Such methods can exhibit different regioselectivity compared to traditional ionic additions and are tolerant of a wide range of functional groups.

Furthermore, chemoenzymatic strategies are gaining prominence for their high selectivity. An enzymatic resolution could be employed to produce an enantiomerically pure (3-methylcyclopentyl)methanol precursor, which could then be converted to an enantiopure this compound analogue. This level of stereochemical control is often difficult to achieve with traditional chemical methods.

These novel strategies, while not yet documented for the specific synthesis of this compound, represent the forefront of synthetic organic chemistry and provide promising avenues for the future creation of its structurally diverse analogues.

Reaction Mechanisms and Transformations of 1 Bromomethyl 3 Methylcyclopentane

Elimination Reactions (E1, E2) Leading to Unsaturated Cyclopentane (B165970) Derivatives

In the presence of a base, 1-(bromomethyl)-3-methylcyclopentane can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways.

E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. Strong, bulky bases favor the E2 pathway.

E1 Mechanism: This is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. In a subsequent fast step, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 mechanism is favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. Given the instability of the primary carbocation that would form from this compound, the E1 pathway is highly unlikely.

Regioselectivity: For this compound, there are two types of β-hydrogens that can be removed in an elimination reaction: the hydrogen on the cyclopentyl carbon to which the bromomethyl group is attached, and the hydrogens on the adjacent carbons of the cyclopentane ring.

Hofmann Elimination: Removal of a proton from the less substituted β-carbon (the methyl group of the bromomethyl moiety) would lead to the Hofmann product, 3-methyl-1-methylidenecyclopentane. This pathway is generally favored when a sterically hindered base is used.

Zaitsev Elimination: Removal of a proton from the more substituted β-carbon (the cyclopentane ring) would result in the Zaitsev product, 1-methyl-3-methylcyclopent-1-ene or 4-methyl-1-methylcyclopent-1-ene. According to Zaitsev's rule, the more substituted alkene is typically the major product. msu.edu

The regiochemical outcome will depend on the steric bulk of the base employed.

Stereoselectivity: The E2 reaction has a strict stereochemical requirement for a periplanar arrangement of the proton being removed and the leaving group. The anti-periplanar arrangement is energetically favored. chemistrysteps.com In the case of this compound, the flexibility of the cyclopentane ring and the rotation around the C-C single bond of the bromomethyl group allow for the necessary anti-periplanar conformation to be achieved for the formation of the Zaitsev product. The formation of E and Z isomers of the exocyclic methylene (B1212753) product is not possible. For the endocyclic alkene, the stereochemistry is dictated by the ring structure.

While specific mechanistic studies on this compound are scarce, the dehydrohalogenation is expected to proceed via an E2 mechanism with a strong base. The transition state involves the partial breaking of the C-H and C-Br bonds and the partial formation of the C=C π-bond. The reaction is promoted by strong bases such as potassium tert-butoxide or sodium ethoxide in an alcoholic solvent. The use of a bulky base like potassium tert-butoxide would likely favor the formation of the less substituted Hofmann product, 3-methyl-1-methylidenecyclopentane, due to steric hindrance preventing the base from accessing the more sterically hindered protons on the cyclopentane ring.

Rearrangement Reactions Involving the Cyclopentane Ring System

Rearrangement reactions are characteristic of reactions that proceed through a carbocation intermediate. Since the SN1 and E1 pathways are highly disfavored for this compound, carbocation rearrangements are generally not observed under typical substitution or elimination conditions.

However, if conditions were forced to generate the primary 3-methylcyclopentylmethyl carbocation (e.g., through the use of a Lewis acid), it would be expected to undergo rapid rearrangement to a more stable carbocation. Possible rearrangement pathways include:

Hydride Shift: A 1,2-hydride shift from the cyclopentyl carbon to the primary carbocation center would result in a more stable tertiary carbocation on the cyclopentane ring. libretexts.org This rearranged carbocation could then be trapped by a nucleophile or undergo elimination.

Ring Expansion: It is also conceivable, though perhaps less likely than a hydride shift, that a rearrangement involving the migration of a C-C bond from the ring could lead to a ring-expanded cyclohexyl carbocation. nih.gov Such rearrangements are driven by the formation of a more stable carbocation and, in some cases, the relief of ring strain. stackexchange.com

These rearrangement reactions are, however, speculative for this specific compound under standard SN2/E2 conditions, as the requisite carbocation intermediate is not readily formed.

Skeletal Rearrangements Induced by Reactive Intermediates

The carbon-bromine bond in this compound can be cleaved under appropriate conditions, such as in solvolysis or in the presence of a Lewis acid, to generate a primary carbocation adjacent to the cyclopentane ring. Primary carbocations are inherently unstable and prone to rearrangement to form more stable secondary or tertiary carbocations.

This instability drives a skeletal rearrangement, specifically a Wagner-Meerwein rearrangement (a type of 1,2-alkyl shift). In this process, a carbon-carbon bond from the cyclopentane ring migrates to the electron-deficient primary carbon. This migration relieves the instability of the primary carbocation and simultaneously alleviates the ring strain inherent in the five-membered ring. chemistrysteps.comyoutube.com The result of this concerted bond migration is the expansion of the five-membered cyclopentane ring into a more stable six-membered cyclohexane (B81311) ring. stackexchange.com This rearrangement leads to the formation of a secondary or tertiary cyclohexyl carbocation, which is significantly more stable than the initial primary cyclopentylmethyl carbocation. This intermediate can then be trapped by a nucleophile to yield a substituted cyclohexane product.

Influence of the Bromomethyl Functionality on Ring Expansion and Contraction

The bromomethyl group is pivotal in initiating ring expansion. As a good leaving group, the bromide ion facilitates the formation of the key reactive intermediate—the primary (3-methylcyclopentyl)methyl carbocation. The formation of this high-energy carbocation external to the ring is the primary driving force for the subsequent skeletal rearrangement. chemistrysteps.com

Ring expansion is highly favored over other potential reaction pathways, such as a 1,2-hydride shift within the exocyclic methyl group, because it achieves two key stabilizing effects simultaneously:

Carbocation Stabilization : The rearrangement transforms a highly unstable primary carbocation into a more stable secondary or tertiary carbocation. chemistrysteps.com

Ring Strain Relief : A cyclopentane ring has significant angle and torsional strain. Expansion to a cyclohexane ring, which exists in a stable chair conformation, results in a lower energy state. youtube.com

Conversely, ring contraction is not a typical pathway for this substrate. Ring contractions usually occur when a carbocation is formed directly on a ring carbon of a larger, strained ring system (like a cyclobutane), leading to a more stable arrangement such as a cyclopropylcarbinyl system. In the case of this compound, the carbocation forms outside the ring, making expansion the kinetically and thermodynamically favored pathway. stackexchange.com

Organometallic Coupling Reactions Utilizing this compound

The C(sp³)–Br bond in this compound makes it an excellent electrophilic partner in a variety of organometallic cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. This compound, as a primary alkyl bromide, can participate in several of these transformations.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org While traditionally used for aryl and vinyl halides, modern advancements have enabled the successful coupling of unactivated alkyl bromides. organic-chemistry.orgresearchgate.net In this context, this compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond, attaching the 3-methylcyclopentylmethyl group to the boron-bearing partner. libretexts.org

Heck Reaction : The Heck reaction classically couples aryl or vinyl halides with alkenes. wikipedia.org Its application with saturated alkyl halides, known as the alkyl Heck reaction, is more challenging due to potential side reactions like β-hydride elimination. However, with appropriate catalyst systems that avoid or minimize this side reaction, this compound can couple with an alkene to form a new substituted alkene. nih.gov

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The coupling of unactivated alkyl halides is not as common but has been achieved under specific conditions, allowing for the synthesis of substituted alkynes from this compound. organic-chemistry.org

ReactionCoupling PartnerGeneral ProductBond Formed
Suzuki CouplingAryl/Vinyl Boronic Acid (R'-B(OH)₂)(3-Methylcyclopentyl)methyl-R'C(sp³)–C(sp²)
Heck ReactionAlkene (e.g., Styrene)Substituted AlkeneC(sp³)–C(sp²)
Sonogashira CouplingTerminal Alkyne (R'-C≡CH)(3-Methylcyclopentyl)methyl-C≡C-R'C(sp³)–C(sp)

Grignard and Organolithium Reagent Chemistry with this compound

This compound is a valuable precursor for the formation of highly nucleophilic organometallic reagents.

Grignard Reagent Formation : The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, (3-methylcyclopentyl)methylmagnesium bromide. mnstate.eduwisc.edu This reagent behaves as a strong nucleophile and a potent base. Its primary synthetic utility is in the formation of new C-C bonds through nucleophilic attack on electrophilic carbons, most notably carbonyl compounds. youtube.com

Organolithium Reagent Formation : Similarly, treatment with two equivalents of lithium metal converts the alkyl bromide into an organolithium reagent, (3-methylcyclopentyl)methyllithium. masterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.orgyoutube.com They readily participate in nucleophilic addition to aldehydes and ketones to produce alcohols.

These reagents effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a strongly nucleophilic one.

ReagentElectrophileInitial Product (after addition)Final Product (after acidic workup)
(3-Methylcyclopentyl)methylmagnesium bromide or (3-Methylcyclopentyl)methyllithiumFormaldehyde (CH₂O)Alkoxide of a primary alcohol1-(3-Methylcyclopentyl)ethanol (Primary Alcohol)
Aldehyde (R'CHO)Alkoxide of a secondary alcohol1-(3-Methylcyclopentyl)-1-R'-methanol (Secondary Alcohol)
Ketone (R'COR'')Alkoxide of a tertiary alcohol1-(3-Methylcyclopentyl)-1-R'-1-R''-methanol (Tertiary Alcohol)

Radical Reactions and Processes Involving this compound

The C-Br bond in this compound can undergo homolytic cleavage when subjected to radical initiators (e.g., AIBN) or UV light, generating a primary (3-methylcyclopentyl)methyl radical. This reactive intermediate can participate in several synthetic transformations.

Reductive Dehalogenation : A common radical reaction is the reduction of the alkyl halide to the corresponding alkane. This is efficiently achieved using a radical chain reaction mediated by tributyltin hydride (Bu₃SnH) and a radical initiator. libretexts.orgorganic-chemistry.org The tributyltin radical abstracts the bromine atom to form the alkyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield methyl-3-methylcyclopentane and propagate the chain.

Atom Transfer Radical Addition (ATRA) : The generated alkyl radical can add across the double bond of an alkene. In ATRA, a catalyst, often a transition metal complex (e.g., copper) or a photoredox catalyst, mediates the transfer of the bromine atom to the resulting radical adduct. rsc.orgresearchgate.net This process forms a new C-C bond and a new C-Br bond, providing a pathway to more complex functionalized molecules.

Radical ProcessKey ReagentsPrimary IntermediateFinal Product
Reductive DehalogenationBu₃SnH, AIBN (initiator)(3-Methylcyclopentyl)methyl radical1,3-Dimethylcyclopentane
Atom Transfer Radical Addition (ATRA)Alkene, Cu(I) or Photoredox Catalyst(3-Methylcyclopentyl)methyl radicalBromo-functionalized addition product

Stereochemical Investigations of 1 Bromomethyl 3 Methylcyclopentane

Chirality and Stereoisomerism in 1-(Bromomethyl)-3-methylcyclopentane

This compound is a chiral molecule possessing two stereogenic centers at the C1 and C3 positions of the cyclopentane (B165970) ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers of this compound are (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relationship between these isomers is defined by the configuration at their stereocenters.

Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the enantiomeric pairs are:

(1R,3R) and (1S,3S)

(1R,3S) and (1S,3R) Enantiomers share identical physical properties such as boiling point and solubility but differ in their interaction with plane-polarized light. pearson.com

Diastereomers : These are stereoisomers that are not mirror images of each other. pearson.com This relationship occurs when a molecule has two or more stereocenters, and at least one, but not all, of the stereocenters differ between the two isomers. For example, the (1R,3R) isomer is a diastereomer of both the (1R,3S) and (1S,3R) isomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques such as chromatography or crystallization. pearson.com

The prefixes cis and trans are used to describe the relative orientation of the substituents on the ring. The (1R,3S) and (1S,3R) isomers are designated as cis, where the bromomethyl and methyl groups are on the same face of the ring. The (1R,3R) and (1S,3S) isomers are designated as trans, with the substituents on opposite faces.

Table 1: Stereoisomers of this compound and Their Relationships

Stereoisomer ConfigurationRelationship to (1R,3R)Relative Stereochemistry
(1R,3R)Identitytrans
(1S,3S)Enantiomertrans
(1R,3S)Diastereomercis
(1S,3R)Diastereomercis

Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane ring is highly flexible and undergoes rapid pseudorotation between various non-planar conformations, primarily the "envelope" and "half-chair" forms. The introduction of substituents like the bromomethyl and methyl groups influences the conformational equilibrium by favoring conformations that minimize steric strain.

In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair, three carbons are coplanar, with one above and one below the plane. Substituents prefer to occupy pseudo-equatorial positions to reduce steric interactions, particularly 1,3-diaxial-like interactions that are significant in substituted cyclohexanes. libretexts.org

For the cis-isomers, ((1R,3S) and (1S,3R)), a conformation where both the methyl and the larger bromomethyl group occupy pseudo-equatorial positions would be energetically favored. For the trans-isomers ((1R,3R) and (1S,3S)), the ring will pucker to adopt a conformation that allows the bulkier bromomethyl group to assume a pseudo-equatorial position, even if it forces the smaller methyl group into a pseudo-axial orientation. The energetic preference for placing a larger group in an equatorial position is a well-established principle in conformational analysis. libretexts.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereocontrolled methods. Asymmetric synthesis provides a direct route to enantiomerically enriched products, often employing chiral auxiliaries, catalysts, or reagents.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com A potential strategy for synthesizing a specific enantiomer of this compound could involve starting with an achiral cyclopentene (B43876) derivative. This precursor could be reacted with a chiral reagent or in the presence of a chiral catalyst to install the stereocenters with a specific configuration.

For instance, a chiral auxiliary could be attached to a precursor molecule, such as 3-methylcyclopent-1-ene-1-carboxylic acid. A subsequent stereoselective reduction and functional group manipulation, guided by the auxiliary, could establish the desired stereochemistry at C1 and C3. After the key stereocenter-forming step, the auxiliary is removed to yield the chiral product. numberanalytics.com

Alternatively, rhodium-catalyzed asymmetric cascade reactions have proven effective in constructing complex cyclopentanes with multiple stereocenters. nih.gov A similar strategy, employing a chiral phosphine (B1218219) ligand, could potentially be adapted for the convergent synthesis of the target molecule from simpler acyclic precursors. nih.gov

Enantioselective bromination offers a more direct approach to creating the chiral centers. While the free-radical bromination of alkanes is typically not stereoselective, other methods can provide high levels of enantiocontrol. doubtnut.com

One approach involves the electrophilic bromination of a suitable precursor, like a 3-methylcyclopentene (B105217) derivative, using a chiral brominating agent or a combination of an achiral bromine source and a chiral catalyst. nih.gov Studies on electrophilic additions to cyclopentene systems show that such reactions can proceed with high stereoselectivity. nih.gov For example, a chiral Lewis acid catalyst could coordinate to a double bond in a precursor like 1-(hydroxymethyl)-3-methylcyclopent-1-ene, directing the attack of an electrophilic bromine source (e.g., N-Bromosuccinimide) to one face of the double bond, thereby establishing the stereochemistry at C1. Subsequent conversion of the hydroxyl group to a bromide would yield the target compound.

Another strategy is kinetic resolution, where a racemic mixture of a precursor is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other enantiomer unreacted and thus enriched. acs.org For example, a racemic alcohol precursor could undergo enantioselective acylation catalyzed by a lipase, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol, which can then be converted to the desired brominated compound.

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of this compound significantly influences the outcome of its subsequent reactions. The primary reactive site is the bromomethyl group, which is susceptible to nucleophilic substitution. Since the bromine atom is attached to a primary carbon, the reaction with a nucleophile is expected to proceed via an Sₙ2 mechanism. ochemtutor.com

An Sₙ2 reaction involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center being attacked. ochemtutor.com However, in this compound, the stereocenters (C1 and C3) are on the cyclopentane ring, not the methylene (B1212753) carbon bearing the bromine. Therefore, a standard Sₙ2 reaction at the -CH₂Br group will not cause an inversion of the configuration at C1 or C3. The (1R,3R) starting material will yield a product with a (1R,3R) configuration on the ring.

Nevertheless, the pre-existing stereochemistry of the ring can have a profound impact on the reaction rate. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center. The different diastereomers of this compound will present different steric environments for the incoming nucleophile.

For example, in the cis-isomers ((1R,3S) and (1S,3R)), the methyl group at C3 is on the same face of the ring as the bromomethyl group at C1. This arrangement could sterically hinder the trajectory of the incoming nucleophile as it attempts to perform a backside attack on the bromomethyl carbon. In contrast, in the trans-isomers ((1R,3R) and (1S,3S)), the methyl group is on the opposite face and would likely cause less steric interference. Consequently, the trans-diastereomers may undergo nucleophilic substitution at a faster rate than the cis-diastereomers. This difference in reactivity based on stereoisomerism is a critical concept in stereoselective synthesis and mechanistic studies.

ARTICLE UNAVAILABLE: Insufficient Scientific Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the stereochemical investigations of the chemical compound This compound .

The request for an article detailing "," with a specific focus on "Diastereoselective and Enantioselective Transformations" and "Studies on Retention and Inversion of Configuration During Reactions," cannot be fulfilled at this time. The creation of a thorough, informative, and scientifically accurate article, complete with detailed research findings and data tables as per the user's instructions, is contingent upon the existence of such primary research.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(Bromomethyl)-3-methylcyclopentane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for an unambiguous assignment of its structure.

Two-dimensional NMR experiments are instrumental in deciphering the complex proton and carbon environments of the cis and trans isomers of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the methine proton at C1 and the adjacent methylene (B1212753) protons at C2 and C5, as well as the methylene protons of the bromomethyl group. Similarly, the methine proton at C3 would show correlations with the adjacent methylene protons at C2 and C4, and the protons of the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the direct assignment of each carbon signal to its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is pivotal for determining the stereochemistry (cis or trans) of the substituents. In the cis isomer, a spatial proximity between the bromomethyl group protons and the methyl group protons would result in a cross-peak in the NOESY spectrum. Conversely, the absence of this cross-peak in the trans isomer would indicate that these groups are on opposite faces of the cyclopentane (B165970) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: Predicted values can vary based on the software and level of theory used.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
CH₂-Br~3.40~38-40H1C1, C2, C5
C1-H~2.20~45-48H₂-Br, H₂-2, H₂-5C₂-Br, C2, C5, C3
C2-H₂~1.50-1.90~32-35H1, H₂-3C1, C3, C4, C5
C3-H~1.60~35-38H₂-2, H₂-4, H₃-CH₃C2, C4, C-CH₃
C4-H₂~1.20-1.70~34-37H3, H₂-5C2, C3, C5
C5-H₂~1.30-1.80~30-33H1, H₂-4C1, C3, C4
CH₃~0.95~20-22H3C3, C2, C4

The relative stereochemistry of the two substituents (cis or trans) significantly influences the chemical shifts and coupling constants of the cyclopentane ring protons due to differing steric interactions and dihedral angles. In the cis isomer, steric compression between the bromomethyl and methyl groups would likely lead to a downfield shift for the protons and carbons of these groups compared to the trans isomer.

Furthermore, the proton-proton coupling constants (³JHH) within the cyclopentane ring are dependent on the dihedral angles between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants for the methine protons at C1 and C3 with their adjacent methylene protons can provide valuable information about the preferred conformation of the cyclopentane ring and the relative orientation of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₁₃Br), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Predicted HRMS Data for this compound

Ion FormulaIsotopeCalculated m/z
[C₇H₁₃Br]⁺⁷⁹Br176.0201
⁸¹Br178.0180

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The fragmentation pattern provides valuable insights into the structure of the molecule. For this compound, the primary fragmentation pathways are expected to involve the loss of the bromine atom and cleavage of the cyclopentane ring.

Loss of Bromine: A prominent fragmentation pathway would be the cleavage of the C-Br bond, resulting in the formation of a [C₇H₁₃]⁺ carbocation at m/z 97.

Ring Cleavage: Subsequent fragmentation of the cyclopentyl ring can lead to the loss of neutral fragments such as ethene (C₂H₄) or propene (C₃H₆), giving rise to smaller fragment ions.

Loss of Bromomethyl Radical: Cleavage of the bond between the cyclopentane ring and the bromomethyl group would result in a [C₆H₁₁]⁺ ion (m/z 83) and a bromomethyl radical.

Table 3: Plausible Mass Spectrometry Fragmentation Pathways for this compound

m/zPlausible FragmentProposed Neutral Loss
176/178[C₇H₁₃Br]⁺-
97[C₇H₁₃]⁺•Br
83[C₆H₁₁]⁺•CH₂Br
69[C₅H₉]⁺•Br, C₂H₄
55[C₄H₇]⁺•Br, C₃H₆

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, the key vibrational modes include:

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups and the bending modes of the CH₃ group will appear in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The C-Br stretching vibration is expected to give a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹. This band would be more prominent in the Raman spectrum.

Cyclopentane Ring Vibrations: The skeletal vibrations of the cyclopentane ring will produce a series of complex bands in the fingerprint region.

The specific frequencies and intensities of these vibrational modes can differ slightly between the cis and trans isomers due to their different symmetries and steric environments.

Table 4: Characteristic Infrared and Raman Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (CH₂, CH₃)2850-3000StrongStrong
CH₂ Scissoring~1450-1470MediumMedium
CH₃ Bending~1370-1380MediumMedium
Cyclopentane Ring Vibrations800-1200Medium-WeakMedium-Weak
C-Br Stretch500-600StrongStrong

Vibrational Analysis for Functional Group Identification and Conformation Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of molecules, providing a unique fingerprint that is highly sensitive to the molecule's functional groups and three-dimensional arrangement (conformation).

For this compound, the vibrational spectrum can be divided into several key regions corresponding to the stretching and bending motions of its constituent parts: the cyclopentane ring, the methyl group, and the bromomethyl group.

Functional Group Identification: The primary functional groups each exhibit characteristic absorption bands. The C-H stretching vibrations of the cyclopentane ring and methyl group are typically observed in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration, a key identifier for the bromomethyl group, is expected to appear in the lower frequency "fingerprint" region, generally between 500 and 680 cm⁻¹. Bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ and CH₃ groups provide further structural confirmation and appear at various frequencies below 1500 cm⁻¹.

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretch Alkane (CH₂, CH₃) 2850 - 3000
CH₂ Bend (Scissoring) -CH₂- 1440 - 1480
CH₃ Bend (Asymmetric) -CH₃ ~1450
CH₃ Bend (Symmetric) -CH₃ ~1375
C-Br Stretch Bromoalkane 500 - 680

Conformational Studies: The cyclopentane ring is not planar but exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. biomedres.us The energy barrier between these conformers is low, leading to a phenomenon known as pseudorotation. biomedres.us The orientation of the bromomethyl and methyl substituents (axial vs. equatorial) in these conformers will influence the vibrational spectra.

For instance, the precise frequency of the C-Br stretch can be sensitive to the local steric environment, potentially allowing for the differentiation of cis and trans isomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. These different spatial arrangements lead to distinct vibrational modes. Advanced computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to assign specific vibrational bands to different conformers and to predict their relative stabilities. researchgate.netijcce.ac.ir

X-ray Crystallography of Derivatives or Co-crystals for Absolute Configuration Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique can be applied to solid derivatives or co-crystals to unambiguously establish its stereochemistry, including the relative (cis/trans) and absolute (R/S) configuration of its chiral centers (C1 and C3).

The process involves synthesizing a suitable crystalline derivative of this compound. This is necessary because obtaining a single crystal of the parent compound, which is a liquid, is not feasible under standard conditions. A common strategy is to react the compound with a chiral, crystalline molecule to form a diastereomeric co-crystal or a new derivative that crystallizes readily.

Once a suitable single crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms can be determined. For chiral molecules, this technique can determine the absolute configuration, often by analyzing the anomalous dispersion of X-rays by heavier atoms like bromine. nih.gov The refinement of the Flack parameter is a common method to confirm the absolute stereochemistry. nih.gov

While no specific crystallographic data for derivatives of this compound are available in the searched literature, the table below illustrates the typical type of data obtained from such an analysis, using data for a different brominated organic compound as an illustrative example. nih.gov

Illustrative Crystallographic Data for a Brominated Organic Compound

Parameter Example Value
Chemical Formula C₁₆H₂₃BrCl₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.1000 (2)
b (Å) 12.5490 (4)
c (Å) 14.4070 (5)
Volume (ų) 1645.22 (9)
Z (molecules/unit cell) 4
Flack Parameter -0.015 (17)

Note: This data is for (1S,3R,8R)-10-bromomethyl-2,2-dichloro-3,7,7-trimethyltricyclo[6.4.0.0¹,³]dodec-9-ene and is provided for illustrative purposes only to show the nature of crystallographic data. nih.gov

This powerful technique would allow for the unequivocal assignment of the stereochemical relationship between the methyl and bromomethyl groups, providing foundational data for understanding its chemical and physical properties.

Computational and Theoretical Studies on 1 Bromomethyl 3 Methylcyclopentane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The three-dimensional structure of 1-(bromomethyl)-3-methylcyclopentane is not static but exists as an ensemble of interconverting conformers. Quantum chemical calculations are indispensable for identifying these stable conformations and characterizing their electronic properties.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the conformational landscape of organic molecules. For this compound, the primary sources of conformational isomerism are the relative orientation of the bromomethyl and methyl groups (cis/trans stereoisomers) and the puckering of the cyclopentane (B165970) ring. The cyclopentane ring is known to adopt non-planar conformations, primarily the envelope and twist forms, to alleviate torsional strain. bohrium.comrsc.orglibretexts.org

DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311+G**, can be employed to optimize the geometry of various possible conformers and calculate their relative energies. rsc.org These calculations typically show that for substituted cyclopentanes, alkyl groups prefer to occupy pseudo-equatorial positions to minimize steric interactions. bohrium.com The electronegative bromine atom's preference can be more complex, influenced by a combination of steric and electronic effects.

A systematic conformational search would identify the most stable structures. For this compound, this involves considering both cis and trans isomers, with each having several possible ring puckering conformations. The calculated relative energies can then be used to determine the population of each conformer at a given temperature using the Boltzmann distribution.

Illustrative DFT Calculation Results for Conformational Isomers of this compound

Isomer Conformation Relative Energy (kcal/mol)
trans Twist (pseudo-diequatorial) 0.00
trans Envelope (C1-endo) 0.45
trans Envelope (C3-endo) 0.62
cis Twist 1.10
cis Envelope (C1-endo) 1.58

Note: The data in this table is hypothetical and serves to illustrate typical results from DFT studies on substituted cyclopentanes.

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a systematically improvable and often more accurate description of the potential energy surface, albeit at a higher computational cost. rsc.org These methods are particularly valuable for mapping the energy landscape that connects the different conformational minima.

By performing a series of constrained geometry optimizations or by scanning the potential energy surface along the pseudorotation coordinates of the cyclopentane ring, it is possible to locate the transition states that separate the envelope and twist conformers. The low energy barriers between these conformers, often comparable to thermal energy at room temperature (RT), confirm the high conformational flexibility of the five-membered ring. rsc.org This detailed energy landscape provides a comprehensive picture of the molecule's dynamic behavior in the gas phase or in solution.

Reaction Pathway and Transition State Analysis

This compound, as a primary alkyl halide, can undergo both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. Computational modeling is a key tool for dissecting the competition between these pathways. researchgate.netnih.gov

Theoretical calculations can be used to model the reaction profiles for both SN2 and E2 reactions. This involves identifying the structures of the reactants, transition states, and products for each pathway. For the SN2 reaction, the model would involve the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to the inversion of stereochemistry. For the E2 reaction, the model would involve the abstraction of a proton from a beta-carbon by a base, in a concerted process with the departure of the bromide leaving group. The anti-periplanar arrangement of the abstracted proton and the leaving group is generally favored for the E2 transition state. mdpi.com

Computational studies can explore how factors like the nature of the nucleophile/base and the stereochemistry of the substrate influence the competition between these two pathways. nih.govnih.gov

A crucial output of reaction pathway modeling is the calculation of the activation energy (energy barrier) for each pathway. The activation energy is the energy difference between the reactants and the transition state. According to transition state theory, the reaction with the lower activation energy will proceed at a faster rate.

DFT and ab initio methods can provide reliable estimates of these energy barriers. By comparing the calculated activation energies for the SN2 and E2 pathways, a prediction can be made about the major product of the reaction under specific conditions. For a primary alkyl halide like this compound, the SN2 pathway is generally expected to have a lower activation barrier and thus be favored, especially with good nucleophiles that are weak bases. However, with a strong, sterically hindered base, the E2 pathway can become competitive or even dominant.

Illustrative Predicted Activation Energies for Competing Pathways

Reaction Pathway Reactants Activation Energy (ΔE‡, kcal/mol)
SN2 This compound + CN⁻ 22.5

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating how computational chemistry can be used to compare the energetics of competing reaction pathways.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also highly effective in predicting spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

Calculations of nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed at the DFT level, can be used to predict ¹H and ¹³C NMR chemical shifts. ruc.dknih.govrsc.org The accuracy of these predictions has significantly improved, making them a reliable tool for assigning signals in experimental NMR spectra, especially for complex molecules with multiple stereoisomers. nih.gov The predicted shifts are usually calculated for the lowest energy conformer or as a Boltzmann-weighted average over the most stable conformers.

Illustrative Predicted NMR Chemical Shifts for trans-1-(Bromomethyl)-3-methylcyclopentane

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
-CH₂Br 38.5 3.40
C1-H - 2.15
C3-H - 1.70

Note: This data is hypothetical and represents plausible values for the specified compound based on general principles of NMR spectroscopy and computational predictions.

Furthermore, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) yields the harmonic vibrational frequencies of the molecule. rowansci.comq-chem.com These frequencies correspond to the infrared (IR) and Raman active vibrational modes. The predicted vibrational spectrum can be compared with experimental data to confirm the structure of the molecule and to assign specific absorption bands to particular molecular motions, such as C-H stretches, CH₂ bending, and the characteristic C-Br stretch.

Illustrative Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (alkyl) 2850 - 2960
CH₂ scissoring 1450 - 1470

Note: This data is hypothetical and illustrates the type of information that can be obtained from vibrational frequency calculations.

Insufficient Information for Comprehensive Analysis of this compound

A thorough review of available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the molecular dynamics and solvation properties of this compound. Consequently, a detailed, data-driven analysis of its conformational flexibility and the effects of solvation, as requested, cannot be provided at this time.

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, such simulations would provide critical insights into its conformational landscape. The cyclopentane ring is not planar and exists in various puckered conformations, primarily the envelope and twist forms. The presence and relative orientation of the bromomethyl and methyl substituents at the 1 and 3 positions would significantly influence the energetic favorability of these conformations.

A comprehensive MD study would typically involve:

Force Field Parameterization: Selecting or developing accurate parameters to describe the intramolecular and intermolecular interactions of the compound.

Conformational Sampling: Running simulations for a sufficient duration to explore the various possible arrangements of the atoms, including ring puckering and the rotation of the substituent groups.

Analysis of Trajectories: Post-processing the simulation data to identify the most stable conformers, the energy barriers between them, and the characteristic motions of the molecule.

Furthermore, understanding the influence of different solvents on the conformational preferences of this compound is crucial. Solvation effects can be studied using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, which represent the solvent as a continuous medium. These studies would reveal how the polarity and hydrogen-bonding capabilities of the solvent interact with the solute, potentially stabilizing certain conformations over others.

Without dedicated research, any attempt to present detailed findings, such as potential energy surfaces, dihedral angle distributions, or solvent-dependent conformational populations, would be purely speculative and not grounded in scientific evidence. The generation of accurate data tables, as requested, is therefore not possible.

Further computational research, including de novo molecular dynamics simulations, would be required to generate the specific data needed for a thorough analysis of the conformational flexibility and solvation effects of this compound.

Derivatives and Applications in Complex Organic Synthesis

Synthesis of Substituted Cyclopentanes via 1-(Bromomethyl)-3-methylcyclopentane Intermediates

As a primary alkyl halide, this compound is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. It can also undergo elimination reactions under appropriate conditions. chegg.comchemguide.co.uklibretexts.org The competition between substitution and elimination is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature. libretexts.org

While direct ring contraction of a cyclopentane (B165970) system is generally thermodynamically unfavorable, ring expansion to a more stable cyclohexane (B81311) ring can be a significant reaction pathway, particularly under conditions that favor the formation of a carbocation intermediate. chemistrysteps.com For instance, in solvolysis reactions (SN1/E1 conditions), the initial formation of a primary carbocation from this compound is unlikely. However, if a carbocation were to form on the cyclopentane ring through other means in a related derivative, a 1,2-alkyl shift could lead to ring expansion. chemistrysteps.comyoutube.com

A plausible scenario for ring expansion involving a derivative of this compound could occur if the bromomethyl group is first converted to a leaving group on a carbon adjacent to the ring that can stabilize a positive charge. For example, conversion of the corresponding alcohol to a tosylate, followed by solvolysis, could induce a carbocation rearrangement and subsequent ring expansion to a cyclohexane derivative. The driving force for such a rearrangement is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com

Conversely, ring contraction is less common for cyclopentanes but can be achieved through specific reaction pathways, such as the Favorskii rearrangement of α-haloketones derived from the cyclopentane ring.

Table 1: Potential Ring Expansion Reactions of Cyclopentane Derivatives

Starting Material TypeReagents and ConditionsProduct TypeDriving Force
(Cyclopentylmethyl)amineNaNO₂, aq. HCl (Tiffeneau-Demjanov rearrangement)Cyclohexanol/Cyclohexene derivativesFormation of a more stable carbocation
1-Hydroxy-1-(halomethyl)cyclopentaneLewis Acid or Brønsted AcidCyclohexanoneRelief of ring strain
(Bromomethyl)cyclopentane (B151954) derivativeSN1/E1 conditions (e.g., solvolysis in a polar, protic solvent)Cyclohexene and substituted cyclohexane productsFormation of a more stable secondary or tertiary carbocation within the expanded ring

Introduction of Diverse Functional Groups on the Cyclopentane Ring System

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of a wide variety of functional groups to the 3-methylcyclopentane scaffold. The reaction generally proceeds via an SN2 mechanism, especially with good nucleophiles and in polar aprotic solvents, leading to inversion of configuration if the carbon were chiral (though in this case, it is prochiral). learncbse.in

Common nucleophiles that can be employed include:

Cyanide (CN⁻): for the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (N₃⁻): leading to the formation of an alkyl azide, a precursor to primary amines.

Alkoxides (RO⁻): to form ethers.

Thiolates (RS⁻): to generate thioethers.

Malonic esters and other enolates: for carbon-carbon bond formation, enabling the extension of the carbon chain.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
HydroxideNaOHAlcohol
AlkoxideNaOCH₂CH₃Ether
CyanideNaCNNitrile
AzideNaN₃Azide
ThiolateNaSPhThioether
EnolateSodium diethyl malonateAlkylated malonic ester

Use as a Building Block in the Synthesis of Natural Products and Bioactive Molecules

The cyclopentane ring is a common structural motif in a vast array of natural products and biologically active molecules. baranlab.org These include prostaglandins, iridoids, and certain steroids and terpenoids. Consequently, functionalized cyclopentanes like this compound are valuable chiral building blocks for the total synthesis of these complex targets.

Many natural products feature fused or bridged polycyclic systems containing a five-membered ring. Synthetic strategies for these molecules often rely on the annulation of a cyclopentane ring onto an existing cyclic system or the elaboration of a pre-existing cyclopentane building block. This compound, after conversion of the bromomethyl group to other functionalities (e.g., a phosphonium (B103445) ylide for a Wittig reaction or a Grignard reagent), can be used to couple the 3-methylcyclopentyl moiety to another molecular fragment, setting the stage for subsequent cyclization reactions to form polycyclic structures.

For instance, the intramolecular Diels-Alder reaction or radical cyclizations are powerful methods for constructing polycyclic systems where a cyclopentane ring is tethered to a diene or a radical acceptor, respectively.

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.gov While many terpenoids are based on six-membered rings, a significant number contain cyclopentane rings. Steroids are characterized by a tetracyclic core structure, which includes a cyclopentane ring (the D-ring). nih.govnumberanalytics.comlibretexts.orgalfa-chemistry.com

The synthesis of analogues of these natural products for structure-activity relationship studies or for the development of new therapeutic agents often requires non-natural building blocks. This compound, with its defined stereochemistry and reactive handle, could serve as a precursor for the D-ring of steroid analogues or for the cyclopentane portion of novel terpenoid structures. The methyl group at the 3-position can mimic the substitution patterns found in some natural systems.

Table 3: Classes of Natural Products Containing Cyclopentane Rings

Class of Natural ProductExampleBiological Significance (of the class)
ProstaglandinsProstaglandin E₂Inflammatory response, blood pressure regulation
IridoidsLoganinPrecursor to terpenoid indole (B1671886) alkaloids
SteroidsCortisolStress hormone, metabolism regulation
TerpenoidsHirsuteneSesquiterpenoid with a triquinane skeleton

Role in the Development of New Synthetic Methodologies

The development of new synthetic methods is crucial for advancing the field of organic chemistry, enabling the more efficient and selective synthesis of complex molecules. researchgate.netmdpi.compsu.edu Alkyl halides, such as this compound, are fundamental substrates in the development of new coupling reactions, C-H activation methods, and stereoselective transformations. numberanalytics.com

For example, this compound could be used as a test substrate for new palladium-catalyzed cross-coupling reactions to form C-C bonds with various organometallic reagents. Its defined structure would allow for the assessment of the steric and electronic effects of the 3-methylcyclopentylmethyl group on the efficiency and selectivity of the new methodology.

Furthermore, the development of novel radical-based reactions could employ this compound as a precursor to the corresponding radical species. The stereochemistry of the subsequent reactions, such as radical cyclizations or additions, could be studied to understand the directing effects of the 3-methyl group. The insights gained from such studies contribute to the broader understanding of chemical reactivity and can be applied to the synthesis of other complex target molecules.

Catalytic Transformations Utilizing the Bromomethyl Functionality

The bromomethyl group is a well-established reactive handle in organic synthesis, amenable to a variety of transformations. In the context of this compound, this functionality serves as a linchpin for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct research on this specific molecule is limited, its reactivity can be inferred from established catalytic methods involving analogous primary alkyl bromides.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds. mdpi.com For instance, nickel- and palladium-catalyzed processes have been developed for the coupling of unactivated alkyl halides. mit.edu In a hypothetical scenario, this compound could participate in Negishi, Suzuki-Miyaura, or Kumada-Corriu-Tamao cross-coupling reactions. These reactions would allow for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and alkynyl groups, onto the cyclopentylmethyl scaffold. The choice of catalyst and ligand system would be crucial in achieving high efficiency and selectivity. For instance, sterically demanding and electron-rich phosphine (B1218219) ligands are often effective in promoting palladium-catalyzed coupling reactions of alkyl halides. ua.edusigmaaldrich.com

Table 1: Potential Catalytic Cross-Coupling Reactions of this compound

Coupling Reaction Nucleophile Catalyst System (Example) Potential Product
Negishi Coupling Organozinc reagent (R-ZnX) Pd(0) or Ni(0) with phosphine ligand 1-(R-methyl)-3-methylcyclopentane
Suzuki-Miyaura Coupling Organoboron reagent (R-B(OR)₂) Pd(0) with phosphine ligand and base 1-(R-methyl)-3-methylcyclopentane

Furthermore, the bromomethyl moiety can be leveraged in metallaphotoredox-catalyzed cross-electrophile coupling reactions. This modern synthetic strategy enables the union of two electrophilic partners, such as an alkyl bromide and another electrophile. princeton.edu Such a transformation would allow for the coupling of the 3-methylcyclopentylmethyl fragment with other complex molecular entities, offering a modular approach to intricate structures.

Ligand Development and Metal-Catalyzed Processes

The development of novel ligands is a cornerstone of progress in homogeneous catalysis. cardiff.ac.uk Chiral ligands, in particular, are essential for asymmetric catalysis, which is critical for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.govnih.gov The 3-methylcyclopentane core of this compound, possessing a chiral center, makes it an attractive scaffold for the design of new chiral ligands.

The synthesis of phosphine ligands, a prominent class of ligands in metal catalysis, often involves the reaction of a phosphide (B1233454) anion with an alkyl halide. nih.govliv.ac.uk Following this principle, this compound could be reacted with a variety of phosphine precursors to generate novel chiral phosphine ligands. For example, reaction with diphenylphosphine (B32561) (Ph₂PH) in the presence of a base would yield (3-methylcyclopentyl)methyldiphenylphosphine. The stereochemistry of the 3-methyl group would impart chirality to the resulting ligand.

Table 2: Hypothetical Synthesis of a Chiral Phosphine Ligand

Reactant 1 Reactant 2 Reaction Type Potential Ligand

These newly synthesized chiral ligands could then be employed in a range of metal-catalyzed processes. Chiral cyclopentadienyl (B1206354) ligands, for instance, have proven to be powerful tools in asymmetric catalysis. researchgate.net While not a cyclopentadienyl ligand itself, a phosphine ligand derived from this compound could be coordinated to various transition metals, such as palladium, rhodium, or iridium, to create catalysts for asymmetric transformations. These could include asymmetric hydrogenation, hydroformylation, or allylic alkylation reactions, where the chiral environment created by the ligand would induce enantioselectivity in the product formation.

The functionalized cyclopentane core is a recurring motif in natural products, and synthetic methods to construct these frameworks with high stereocontrol are of great value. researchgate.netoregonstate.edu The development of ligands based on the this compound scaffold could lead to catalysts that are particularly well-suited for transformations involving substrates with similar structural features.

Future Directions and Emerging Research Avenues for 1 Bromomethyl 3 Methylcyclopentane Research

Sustainable and Green Chemistry Approaches to Synthesis

Historically, the synthesis of alkyl halides has often relied on methods that are not environmentally benign, such as the halogenation of alkanes or substitution reactions of alcohols with halogen acids. ijrpr.com The principles of green chemistry are driving a shift towards more sustainable synthetic routes. For 1-(Bromomethyl)-3-methylcyclopentane, future research will likely concentrate on developing catalytic processes, utilizing solvent-free conditions, and designing atom-economical reactions to minimize waste and environmental impact. ijrpr.com

A promising green chemistry approach involves the direct replacement of C-H bonds with halogen atoms, which can lead to cleaner by-products like water. rsc.org Advances in transition-metal-catalyzed activation of C-H bonds could enable more efficient syntheses of complex molecules from simple precursors. pnas.org The development of such methods for the selective functionalization of methylcyclopentane would represent a significant step forward.

Synthesis Approach Traditional Method Potential Green Chemistry Alternative Key Advantages of Green Approach
Starting Material 3-MethylcyclopentylmethanolMethylcyclopentaneReduced number of synthetic steps.
Reagent Phosphorus tribromide (PBr₃) or HBrN-Bromosuccinimide (NBS) with a catalyst or direct C-H bromination catalystUse of safer reagents; potential for catalytic cycles. rsc.org
Solvent Dichloromethane, Diethyl etherSupercritical CO₂, Ionic Liquids, or solvent-free conditionsReduced volatile organic compound (VOC) emissions. ijrpr.com
By-products Phosphorous acid, waterSuccinimide, waterLess hazardous and more easily recyclable by-products.

Exploration of Novel Catalytic Transformations and their Mechanisms

As a primary alkyl halide, this compound is an excellent substrate for a variety of nucleophilic substitution and coupling reactions. msu.edu Future research is expected to explore its participation in novel catalytic transformations that enable the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, have revolutionized organic synthesis by facilitating the formation of carbon-carbon and carbon-heteroatom bonds, and are key areas for exploration with this substrate. ijrpr.com

Furthermore, the conversion of this compound into an organometallic species, such as a Grignard reagent, opens up a vast array of subsequent reactions for carbon-carbon bond formation. patsnap.com Investigations into novel catalytic systems, perhaps involving more abundant and less toxic metals, for these transformations will be a significant research focus. For instance, zirconocene-catalyzed reactions have been used in the transformation of other cyclopentane (B165970) derivatives and could be adapted for this compound. researchgate.net

Reaction Type Potential Catalyst System Product Class Significance
Suzuki Coupling Palladium catalysts with phosphine (B1218219) ligandsAryl/vinyl-substituted methylcyclopentanesFormation of C(sp²)-C(sp³) bonds, crucial in medicinal chemistry. ijrpr.com
Heck Coupling Palladium catalystsAlkenylated methylcyclopentanesExtends carbon chains and introduces unsaturation. ijrpr.com
Sonogashira Coupling Palladium/Copper co-catalysisAlkynylated methylcyclopentanesIntroduction of alkyne functional groups for further transformations.
Buchwald-Hartwig Amination Palladium or Nickel catalystsAminated methylcyclopentanesFormation of C-N bonds, prevalent in pharmaceuticals.
Decarbonylative Cycloaddition Rhodium catalystsBridged cyclopentane derivativesAccess to complex polycyclic structures. nih.govnih.gov

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing processes and discovering new transformations. perkinelmer.com Advanced spectroscopic techniques are powerful tools for real-time, in-situ monitoring of reactions involving this compound. Techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy can provide detailed information about the consumption of reactants, the formation of products, and the presence of transient intermediates. researchgate.net

The application of these methods can help elucidate complex reaction pathways and optimize conditions to improve yield and selectivity. For instance, coupling a stopped-flow instrument with an FT-IR spectrometer allows for the monitoring of fast chemical reactions in real time, generating significant spectral and chemical information. perkinelmer.com The use of robust benchtop NMR spectrometers is also extending the applicability of this powerful analytical technique to industrial process monitoring. bath.ac.uk

Spectroscopic Technique Information Gained Application in Research
In situ FT-IR Spectroscopy Monitoring of functional group changes (e.g., C-Br bond cleavage).Real-time tracking of reaction progress and kinetics. perkinelmer.com
Process NMR Spectroscopy Quantitative analysis of reactant, product, and intermediate concentrations.Mechanistic studies and process optimization. bath.ac.uk
Raman Spectroscopy Vibrational and rotational information, complementary to IR.Monitoring reactions in aqueous media or with minimal sample preparation.
UV-Visible Spectroscopy Monitoring of chromophoric species.Useful for reactions involving colored intermediates or products.
Mass Spectrometry Identification of intermediates and products by mass-to-charge ratio.Elucidation of reaction mechanisms and side products.

Further Computational Insights into Complex Reaction Pathways and Selectivity

Computational chemistry provides a powerful lens through which to view and understand chemical reactivity at a molecular level. doi.org For this compound, theoretical studies can offer profound insights into the thermodynamics and kinetics of its reactions. Ab initio calculations can be employed to explore reaction mechanisms, such as the SN2 substitution pathway, by mapping the potential energy surface and identifying transition states. nih.gov

These computational models can predict reaction rates, elucidate the origins of stereoselectivity, and guide the design of new experiments. For example, theoretical investigations into the unimolecular decomposition of cyclopentane have provided valuable data on reaction pathways and biradical mechanisms. arxiv.org Similar studies on this compound could predict its stability and reactivity under various conditions, aiding in the development of novel synthetic applications. researchgate.net

Potential as a Synthon for Advanced Materials or Nanoscience

The unique structural motif of this compound, featuring a chiral cyclopentane core, makes it an attractive building block, or synthon, for the synthesis of more complex molecules. Alkyl halides are fundamental in creating natural products, pharmaceuticals, and other functional molecules. ijrpr.com The stereochemistry of the 3-methyl group offers opportunities for asymmetric synthesis, a critical aspect of modern drug discovery.

While specific applications in materials science have yet to be extensively explored, the cyclopentane ring is a component of various bioactive natural products. nih.gov The potential exists to incorporate this chiral synthon into polymers, liquid crystals, or functionalized nanoparticles. Its bifunctional nature (the reactive bromomethyl group and the sterically defined cyclopentane ring) could be exploited to create materials with specific optical, electronic, or biological properties. Future research may focus on leveraging this compound as a chiral building block for the design of novel functional materials and nanoscale devices.

Q & A

Basic: What are the primary synthetic routes for 1-(Bromomethyl)-3-methylcyclopentane, and how do reaction conditions influence product purity?

The compound is typically synthesized via bromination of a precursor such as 3-methylcyclopentanemethanol using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., ZnCl₂). Key factors include:

  • Temperature control : Excess heat may promote elimination reactions, forming alkenes as byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while non-polar solvents favor elimination.
  • Catalyst optimization : ZnCl₂ improves bromide ion availability, increasing substitution efficiency.
    Purification via fractional distillation or column chromatography is critical to isolate the desired product .

Basic: What are the dominant reaction pathways for this compound in organic synthesis?

The bromomethyl group enables two primary pathways:

Reaction Type Products Conditions
Nucleophilic Substitution Azides, thiols, ethersPolar solvents, mild heat, strong nucleophiles (e.g., NaN₃)
Elimination Alkenes (e.g., 3-methylcyclopentene)High temperature, weak bases (e.g., KOtBu)
Competition between pathways is resolved by adjusting solvent polarity and base strength .

Advanced: How can researchers optimize reaction conditions to favor specific substitution products (e.g., azides vs. thiols)?

  • Nucleophile strength : Azide ions (NaN₃) require polar aprotic solvents (DMF) and 60–80°C for efficient substitution, while thiols (e.g., NaSH) need aqueous-phase conditions to avoid oxidation.
  • Steric effects : Bulky nucleophiles (e.g., tert-butylthiol) may require longer reaction times due to steric hindrance.
  • Catalytic additives : Crown ethers enhance ion-pair separation in non-polar solvents, accelerating substitution .

Advanced: How should researchers address contradictions in reported biological activities of brominated cyclopentane derivatives?

Discrepancies often arise from:

  • Structural analogs : Compare with compounds like 3-bromocyclopentane-1-carboxylic acid (antimicrobial) and 1-(bromomethyl)-3-(trifluoromethyl)benzene (anticancer) to isolate functional group effects .
  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and exposure times.
  • Metabolic stability : Use deuterated analogs (e.g., 1-bromopentane-d11) to track degradation pathways .

Intermediate: What analytical methods are recommended for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 3.4 ppm for -CH₂Br).
  • GC-MS : Monitors purity and detects elimination byproducts (e.g., alkenes).
  • X-ray crystallography : Resolves stereochemistry in cyclopentane derivatives.
  • HPLC : Quantifies reaction yields using UV-Vis detection at 210 nm .

Intermediate: What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Fire prevention : Store away from oxidizers; use CO₂ or dry chemical extinguishers.
  • Waste disposal : Neutralize with NaHCO₃ before incineration to prevent HBr release .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

  • DFT calculations : Predict transition states for substitution vs. elimination (e.g., Gibbs free energy differences).
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.
  • Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction pathways .

Basic: What are the applications of this compound in material science?

  • Polymer precursors : Acts as a crosslinking agent in cyclopentane-based polymers.
  • Surface functionalization : Bromine enables covalent bonding to metal oxides (e.g., TiO₂) for catalytic applications .

Advanced: How do isotopic labeling techniques (e.g., deuterium) enhance mechanistic studies of this compound?

  • Kinetic isotope effects : Use 1-bromopentane-d11 to track substitution rates via mass spectrometry.
  • Metabolic profiling : Deuterated analogs reduce background noise in LC-MS analyses of in vivo studies .

Intermediate: What strategies mitigate competing elimination reactions during nucleophilic substitution?

  • Low-temperature synthesis : Maintain 0–25°C to suppress alkene formation.
  • Bulky bases : Use DBU instead of KOtBu to minimize base-induced elimination.
  • Microwave-assisted synthesis : Shorten reaction times to limit side reactions .

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